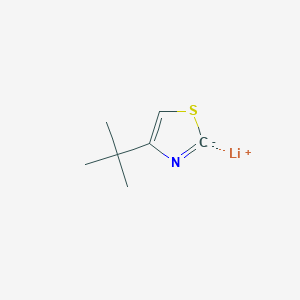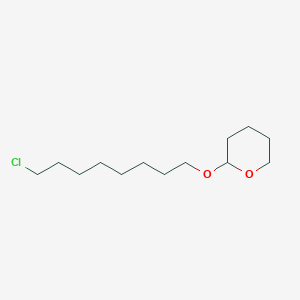
2H-Pyran, 2-((8-chlorooctyl)oxy)tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran, 2-((8-chlorooctyl)oxy)tetrahydro- is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as C8-TP, and it has been studied for its ability to affect biochemical and physiological processes. In
Wirkmechanismus
C8-TP is believed to work by binding to the transmembrane domain of ion channels, which affects their function. Specifically, C8-TP has been shown to inhibit the activity of TRPV1 and TRPA1 channels, which are involved in pain sensation and inflammation.
Biochemische Und Physiologische Effekte
Studies have shown that C8-TP can affect a variety of biochemical and physiological processes. For example, it has been shown to reduce pain and inflammation in animal models, and it has also been shown to reduce the severity of seizures. Additionally, C8-TP has been shown to have antioxidant properties, which could have implications for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using C8-TP in lab experiments is its selectivity for certain types of ion channels. This allows researchers to study the specific effects of inhibiting these channels without affecting other channels. However, one limitation is that C8-TP can be difficult to work with due to its low solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on C8-TP. One area of focus could be on its potential applications in the treatment of epilepsy and chronic pain. Additionally, further studies could be done to explore its antioxidant properties and its potential applications in the treatment of neurodegenerative diseases. Finally, more research could be done to optimize the synthesis of C8-TP and improve its solubility in aqueous solutions.
Conclusion:
In conclusion, C8-TP is a chemical compound that has gained attention in the scientific community due to its potential applications in research. Its ability to affect ion channels and various biochemical and physiological processes makes it a promising compound for further study. While there are limitations to its use in lab experiments, there are also several potential future directions for research on C8-TP.
Synthesemethoden
The synthesis of C8-TP involves the reaction of 2H-pyran-2-one with 8-chlorooctan-1-ol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through a series of steps, including column chromatography. The yield of the synthesis is typically around 50%.
Wissenschaftliche Forschungsanwendungen
C8-TP has been studied for its potential applications in various scientific research fields. One of the main areas of focus has been on its ability to affect ion channels. C8-TP has been shown to selectively inhibit certain types of ion channels, which could have implications for the treatment of various diseases, including epilepsy and chronic pain.
Eigenschaften
CAS-Nummer |
19754-57-5 |
|---|---|
Produktname |
2H-Pyran, 2-((8-chlorooctyl)oxy)tetrahydro- |
Molekularformel |
C13H25ClO2 |
Molekulargewicht |
248.79 g/mol |
IUPAC-Name |
2-(8-chlorooctoxy)oxane |
InChI |
InChI=1S/C13H25ClO2/c14-10-6-3-1-2-4-7-11-15-13-9-5-8-12-16-13/h13H,1-12H2 |
InChI-Schlüssel |
KTZCUNASYOHWBD-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)OCCCCCCCCCl |
Kanonische SMILES |
C1CCOC(C1)OCCCCCCCCCl |
Andere CAS-Nummern |
19754-57-5 |
Synonyme |
2-[(8-Chlorooctyl)oxy]tetrahydro-2H-pyran |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



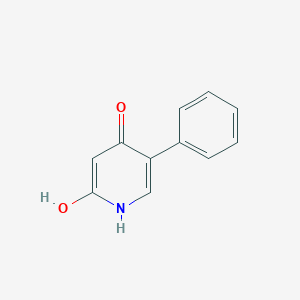

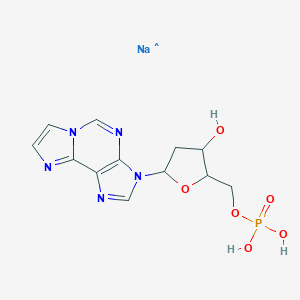
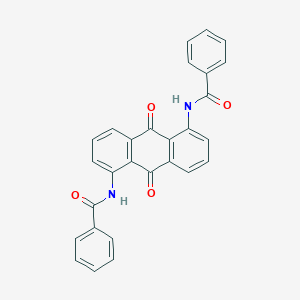
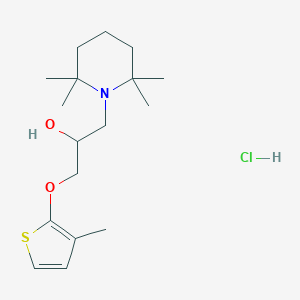
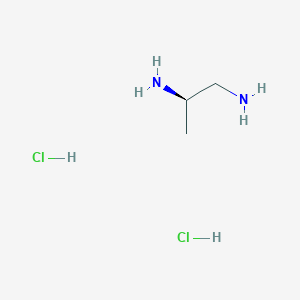
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro-](/img/structure/B33619.png)
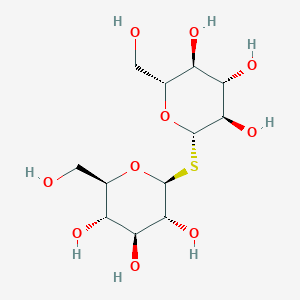
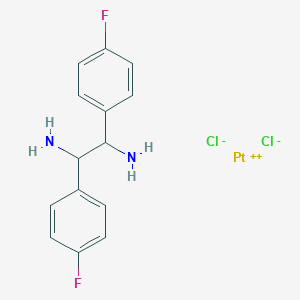
![1-Cyano-3-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B33623.png)
![Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B33624.png)
![2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane](/img/structure/B33627.png)

